4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the family of pyrazolo[4,3-c]pyridines. These compounds are characterized by their fused ring systems and have garnered attention due to their potential biological activities and applications in medicinal chemistry. This compound specifically has been studied for its pharmacological properties, particularly its role as a potassium channel modulator and its implications in treating various diseases.
The compound can be classified under the broader category of pyrazole derivatives. Pyrazolo[4,3-c]pyridines are recognized for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. Research indicates that 4,5,6,7-tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine is synthesized through various methods and has been evaluated for its efficacy against specific targets like potassium channels involved in cardiac arrhythmias .
The synthesis of 4,5,6,7-tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine typically involves multi-step synthetic routes. One common approach includes the reaction of piperidin-4-one with appropriate phenyl substituents under specific conditions to yield the desired pyrazolo derivative.
The synthesis process may include:
Various studies have reported different synthetic pathways that optimize yield and purity while minimizing by-products .
The molecular structure of 4,5,6,7-tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine consists of a fused bicyclic framework. The compound features a saturated tetrahydropyridine ring fused to a pyrazole ring with a phenyl group attached.
Key structural data includes:
The compound can participate in various chemical reactions typical of heterocycles:
These reactions can be utilized for further functionalization of the compound to enhance its biological activity or alter its pharmacokinetic properties .
The mechanism of action for 4,5,6,7-tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine primarily involves modulation of potassium channels such as TASK-1 (KCNK3). By influencing these channels, the compound can affect cellular excitability and membrane potential.
Research indicates that this modulation can lead to therapeutic effects in conditions like atrial fibrillation and other cardiac arrhythmias .
The physical properties of 4,5,6,7-tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine include:
Chemical properties include:
Relevant data from studies indicate that variations in substituents can significantly influence these properties .
4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine has several notable applications in scientific research:
Research continues to expand its applications in drug discovery and development across various therapeutic areas .
The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold serves as a critical pharmacophore in class Ia c-Met kinase inhibitors, targeting the ATP-binding site with high selectivity. Structural optimization of lead compound 1 (IC₅₀ = 5.48 μM) yielded derivative 8c, which exhibited a 80-fold improvement in potency (IC₅₀ = 68 nM) against c-Met kinase. Key structure-activity relationship (SAR) insights include [2] [6]:
In vitro anti-proliferative activity in c-Met-dependent cell lines demonstrated potent efficacy:
Table 1: Key c-Met Inhibitors Based on Pyrazolo[4,3-c]pyridine Scaffold
Compound | R Group | c-Met IC₅₀ (nM) | MKN45 IC₅₀ (μM) |
---|---|---|---|
1 (Lead) | p-Fluorophenyl | 5,480 | 12.8 |
8c | 3-CF₃-Ph | 68 | 0.92 |
8j | 4-CN-Ph | 142 | 2.15 |
Docking studies (PDB: 2WGJ) confirmed that 8c mimics the binding pose of crizotinib but achieves superior kinase selectivity due to optimized solvent-facing substituents [2].
1.2 Mycobacterium tuberculosis Pantothenate Synthetase Inhibition Mechanisms
The scaffold’s application in tuberculosis therapeutics targets pantothenate synthetase (PS), an essential enzyme for coenzyme A biosynthesis in M. tuberculosis. Compound 6ac (1-benzoyl-N-(4-nitrophenyl)-3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxamide) emerged as the most potent inhibitor [3] [5] [9]:
Design strategies leveraged the crystal structure of PS (PDB: 1N2H):
Table 2: Anti-TB Activity of Selected Pyrazolo[4,3-c]pyridine Derivatives
Compound | R¹ (Aryl) | R² (Aniline) | PS IC₅₀ (μM) | MIC (μM) |
---|---|---|---|---|
6aa | 4-Br-C₆H₄ | 4-Br-C₆H₄ | 38.2 | 48.9 |
6ac | C₆H₅ | 4-NO₂-C₆H₄ | 21.8 | 26.7 |
Synthetic routes commenced from tert-butyl 4-oxopiperidine-1-carboxylate, involving cyclization with hydrazine and subsequent acylation with benzoyl chlorides [3] [5].
The scaffold enables reversible, noncovalent inhibition of cathepsin S (CatS), a cysteine protease critical for MHC class II-mediated antigen presentation. JNJ 10329670 incorporates 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine as a key structural component, achieving [4] [8]:
Mechanistic advantages include:
Table 3: Cathepsin S Inhibitors Featuring Pyrazolo[4,3-c]pyridine
Compound | CatS Kᵢ (nM) | Selectivity (vs CatL/K/F) | Cellular IC₅₀ (μM) |
---|---|---|---|
JNJ 10329670 | 30 | >100-fold | 1.0 |
Triazolo[1,5-a]pyrimidine* | 15 | 50-fold | 0.8 |
*Comparative scaffold cited for mechanistic context [6].
In vivo studies demonstrated blockade of invariant chain processing in human PBMC-transplanted mice, validating its role in immunomodulation [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0